molecular formula C13H11N3O5 B082452 N-(2-Methoxyphenyl)-2,4-dinitroaniline CAS No. 14038-08-5

N-(2-Methoxyphenyl)-2,4-dinitroaniline

Cat. No. B082452
CAS RN: 14038-08-5
M. Wt: 289.24 g/mol
InChI Key: MSTPRMHOPCALQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Methoxyphenyl)-2,4-dinitroaniline and its derivatives often involves the nitration of aniline compounds or the alkylation of 2,4-dinitroaniline. Notably, novel strategies for the synthesis of chemosensors selective toward cyanide utilize this compound as a precursor, emphasizing its role in creating sensitive and selective detection systems for hazardous substances (Heying et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives has been elucidated through various spectroscopic and crystallographic methods. For example, studies on the molecular structures of related aniline derivatives reveal complex hydrogen bonding patterns and crystal systems, contributing to our understanding of how these structures influence their chemical properties and reactivity (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactivity of N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives with various reagents underscores their potential in synthesizing a wide range of compounds. For instance, their reaction with cyanide in the development of chemosensors showcases their utility in environmental monitoring and safety applications. Furthermore, their involvement in the formation of liquid crystals indicates their potential in materials science, particularly in the development of novel display technologies (Fukui & Matsunaga, 1982).

Scientific Research Applications

  • Chemical Reactions and Stability : N-(2-Methoxyphenyl)-2,4-dinitroaniline and its derivatives are used in studying chemical reactions such as ionization and stability of Meisenheimer complexes, which are important in understanding the behavior of nitroaromatic compounds (Crampton & Wilson, 1980).

  • Microbial Toxicity and Environmental Impact : Studies have been conducted on the microbial toxicity of 2,4-Dinitroanisole (DNAN), a compound related to N-(2-Methoxyphenyl)-2,4-dinitroaniline, to understand its environmental impact. Such research is crucial in assessing the safety and ecological effects of these compounds (Olivares et al., 2016).

  • Development of Chemosensors : N-(2,4-dinitrobenzylidene)-4-methoxyaniline, a derivative of N-(2-Methoxyphenyl)-2,4-dinitroaniline, has been explored for developing chromogenic chemosensors for detecting cyanide. Such sensors are essential for environmental monitoring and safety applications (Heying et al., 2015).

  • Radioactive Labeling : The compound has also been utilized in studies involving regioselective labeling with nitrogen-15 isotope, which is significant in nuclear chemistry and radiopharmaceutical research (Cǎproiu et al., 1999).

  • Energetic Material Research : N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives are used in the synthesis and study of energetic materials, which are relevant in explosives and propellants research (Klapötke et al., 2015).

  • Environmental Monitoring : The development of enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and its derivatives in environmental samples like water and soil illustrates the compound's role in environmental science (Krämer et al., 2008).

  • Metabolism and Toxicity Studies : Research has been conducted on the metabolism of N-(2-Methoxyphenyl)hydroxylamine, a metabolite of N-(2-Methoxyphenyl)-2,4-dinitroaniline, to understand its genotoxicity and effects on human health (Naiman et al., 2011).

  • Liquid Crystal Research : N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives have been studied for inducing liquid crystal formation, which is significant in material science and display technology (Fukui & Matsunaga, 1982).

properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTPRMHOPCALQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyphenyl)-2,4-dinitroaniline

CAS RN

14038-08-5
Record name 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AV Gulevskaya, IN Tyaglivaya, S Verbeeck… - ARKIVOC, 2011 - arkat-usa.org
1H NMR spectrum for 2, 4-dinitro-N-phenylaniline 4e (CDCl3, 250 MHz) S17 13C NMR spectrum for 2, 4-dinitro-N-phenylaniline 4e (CDCl3, 62.9 MHz) S18 1H NMR spectrum for 2, 4-…
Number of citations: 2 www.arkat-usa.org
AV Gulevskaya, IN Tyaglivaya, S Verbeeck, BUW Maes… - Arkivoc, 2011 - arkat-usa.org
The importance of aromatic and heteroaromatic amines is generally known1. The most common method for their preparation is nucleophilic aromatic substitution of halide or other …
Number of citations: 15 www.arkat-usa.org
BA Nogueira, C Castiglioni, R Fausto - Communications Chemistry, 2020 - nature.com
Color polymorphism is an interesting property of chemical systems which present crystal polymorphs of different colors. It is a rare phenomenon, with only a few examples reported in …
Number of citations: 61 www.nature.com
H Bagheri, R Baharfar - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
In this study, we report the synthesis of Cu nanoparticle modified dithiocarbamate (DTC)-functionalized magnetic graphene oxide (GO) nanocatalyst through a one-pot three component …
Number of citations: 1 www.tandfonline.com
BK Saha, NK Nath, R Thakuria - The Chemical Record, 2023 - Wiley Online Library
Polymorphism in crystals is known since 1822 and the credit goes to Mitscherlich who realized the existence of different crystal structures of the same compound while working with …
Number of citations: 6 onlinelibrary.wiley.com

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